molecular formula C18H15Cl2NO5 B2904365 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2319850-15-0

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2904365
CAS No.: 2319850-15-0
M. Wt: 396.22
InChI Key: SWAZODYQYOUKQD-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes bifuran and dichlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction between furan derivatives.

    Introduction of the Hydroxyethyl Group: This step involves the reaction of the bifuran compound with an appropriate hydroxyethylating agent under basic conditions.

    Attachment of the Dichlorophenoxy Group: The final step is the acylation of the hydroxyethyl-bifuran intermediate with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bifuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction of the dichlorophenoxy group can lead to the formation of less chlorinated derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Partially dechlorinated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its bifuran structure is particularly useful in the development of organic semiconductors and conductive polymers.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The dichlorophenoxy group is reminiscent of herbicides, suggesting possible applications in agricultural chemistry.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound’s unique structure could be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. For instance, if used as a bioactive molecule, it might interact with cellular receptors or enzymes, modulating biological pathways. The bifuran moiety could engage in π-π interactions, while the dichlorophenoxy group might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with a simpler structure.

    Bifuran Derivatives: Compounds containing the bifuran moiety, used in organic electronics.

    Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups, common in pharmaceuticals.

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of bifuran and dichlorophenoxy groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO5/c19-11-3-4-14(12(20)8-11)25-10-18(23)21-9-13(22)15-5-6-17(26-15)16-2-1-7-24-16/h1-8,13,22H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAZODYQYOUKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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